![molecular formula C21H22FNO3 B1325728 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone CAS No. 898761-77-8](/img/structure/B1325728.png)
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-fluorobenzophenone” is a complex organic molecule. It contains a 1,4-dioxa-8-azaspiro[4.5]decane group, which is a type of spirocyclic compound . This group is attached to a benzophenone moiety via a methylene (-CH2-) linker .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a spirocyclic 1,4-dioxa-8-azaspiro[4.5]decane group and a fluorobenzophenone group . The spirocyclic group contains a nitrogen atom and two oxygen atoms in a nine-membered ring, with the nitrogen atom forming part of a smaller, five-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It has a molar mass of 143.18 g/mol . The compound’s boiling point is between 108 - 110 °C, and it has a density of 1.117 g/cm3 .科学的研究の応用
Antioxidant Capacity and Mechanisms
Research on antioxidant assays, such as the ABTS/PP decolorization assay, highlights the importance of understanding the reaction pathways involved in antioxidant activity. Antioxidants can undergo specific reactions, including coupling with radicals, which is crucial for evaluating their capacity. The specific reactions and products formed during these assays, like coupling adducts and oxidative degradation products, are essential for understanding the antioxidant potential of compounds, including those structurally related to benzophenones (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
The evaluation of antioxidant activity involves various assays, each with its detection mechanism, applicability, advantages, and disadvantages. For compounds like 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone, understanding these methods is crucial for accurately assessing their antioxidant potential. Methods such as ORAC, HORAC, TRAP, and TOSC, based on hydrogen atom transfer, and others like CUPRAC and FRAP, based on electron transfer, provide comprehensive insights into antioxidant capabilities (Munteanu & Apetrei, 2021).
Molecular Basis of Polyphenolic Antioxidants
Understanding the molecular basis and mechanisms through which polyphenolic compounds exert their antioxidant effects is fundamental. The main mechanisms, including hydrogen atom transfer, single electron transfer, and metal chelation, provide a foundation for exploring the antioxidant activity of structurally related compounds. This knowledge is crucial for elucidating the health benefits and potential applications of polyphenolic antioxidants (Leopoldini et al., 2011).
Environmental Impact and Ecological Risks
The widespread use of benzophenone derivatives in consumer products raises concerns about their environmental impact and ecological risks. Studies on compounds like benzophenone-3 (BP-3) shed light on their environmental fate, potential toxicity, and endocrine-disrupting capabilities. These studies are pertinent for understanding the broader implications of related compounds on aquatic ecosystems and human health (Kim & Choi, 2014).
Safety And Hazards
特性
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c22-19-6-2-5-18(14-19)20(24)17-4-1-3-16(13-17)15-23-9-7-21(8-10-23)25-11-12-26-21/h1-6,13-14H,7-12,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFSHGJQWRGFNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643311 |
Source


|
| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-fluorobenzophenone | |
CAS RN |
898761-77-8 |
Source


|
| Record name | {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

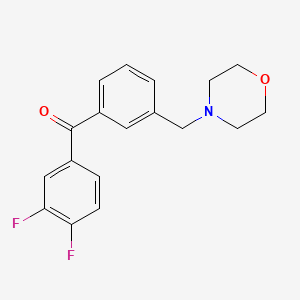
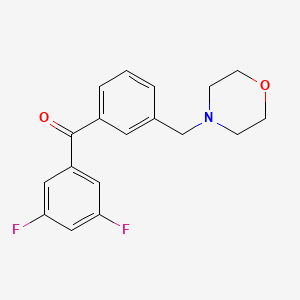
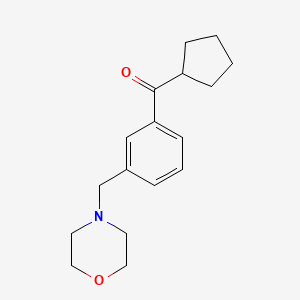
![Ethyl 4-[3-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325650.png)
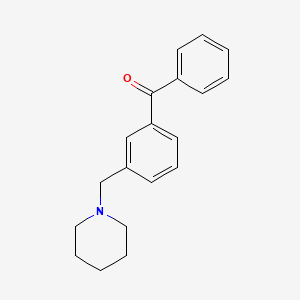
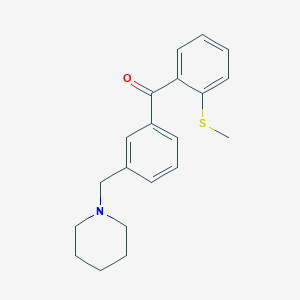
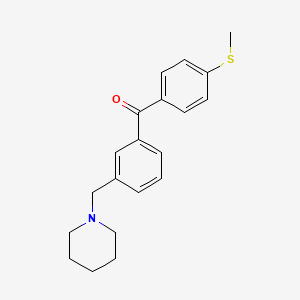
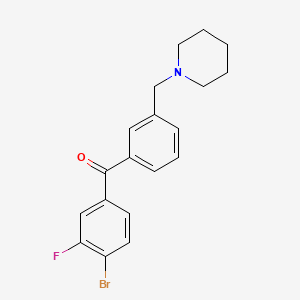
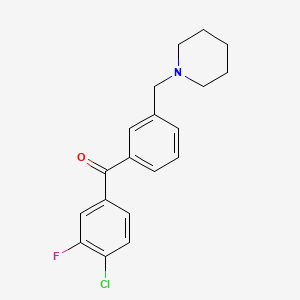
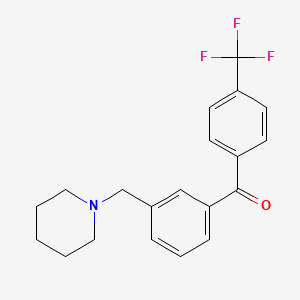
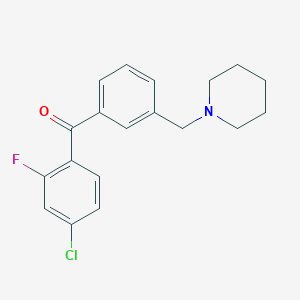
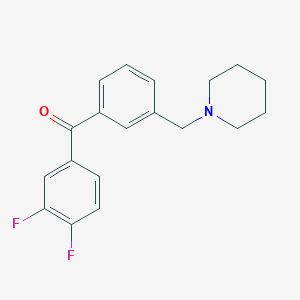
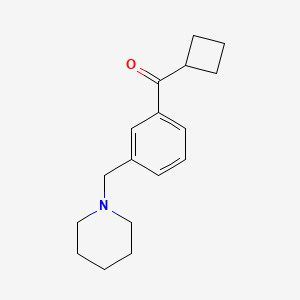
![Ethyl 4-oxo-4-[3-(piperidinomethyl)phenyl]butyrate](/img/structure/B1325668.png)